Thalidomide-4-O-C7-NH2 (hydrochloride)
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Overview
Description
Thalidomide-4-O-C7-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and for its tragic teratogenic effects. This derivative has been modified to include a cereblon ligand, which plays a role in the recruitment of CRBN protein . The compound has a molecular formula of C20H26ClN3O5 and a molecular weight of 423.89 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-O-C7-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce the cereblon ligand. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of Thalidomide-4-O-C7-NH2 (hydrochloride) would likely follow similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-O-C7-NH2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-4-O-C7-NH2 (hydrochloride) has several scientific research applications:
Biology: Studied for its role in modulating protein-protein interactions and cellular pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research.
Mechanism of Action
The mechanism of action of Thalidomide-4-O-C7-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha and other cytokines, contributing to its immunosuppressive and anti-angiogenic activities .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another derivative with similar applications in cancer treatment.
Uniqueness
Thalidomide-4-O-C7-NH2 (hydrochloride) is unique due to its specific modification to include a cereblon ligand, which enhances its ability to recruit the CRBN protein and target specific proteins for degradation. This makes it a valuable tool in the development of PROTACs and other targeted therapies .
Properties
Molecular Formula |
C20H26ClN3O5 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H25N3O5.ClH/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25;/h6-8,14H,1-5,9-12,21H2,(H,22,24,25);1H |
InChI Key |
FCDCMELZMHFKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN.Cl |
Origin of Product |
United States |
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